2-(4-(Ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

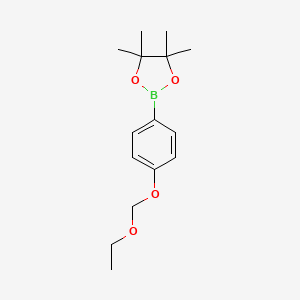

This compound is a pinacol boronic ester characterized by a phenyl ring substituted at the para position with an ethoxymethoxy group (–OCH₂OCH₂CH₃). The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid via esterification with pinacol, enhancing its shelf life and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings . Ethoxymethoxy is an electron-donating ether group that increases solubility in organic solvents while moderately influencing the electrophilicity of the boron atom. Applications likely include pharmaceutical intermediate synthesis, as seen in , where a related fluorophenoxy-substituted boronate is used to synthesize antimalarial quinolones with 95% yield .

Properties

IUPAC Name |

2-[4-(ethoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-6-17-11-18-13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCACPMFPBLTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Ethoxymethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its applications include:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura reactions for synthesizing biaryl compounds.

- Functionalization of Aromatic Compounds : Acts as a boron source for introducing functional groups into aromatic systems.

Materials Science

In materials science, this compound is investigated for its potential use in:

- Organic Electronics : Its boron-containing structure can enhance the electronic properties of organic semiconductors.

- Polymer Chemistry : Used in the development of boron-based polymers which exhibit unique thermal and mechanical properties.

Medicinal Chemistry

The compound's derivatives are explored for potential therapeutic applications:

- Anticancer Agents : Boron compounds have been studied for their ability to target cancer cells selectively.

- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules makes it suitable for drug delivery applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated effective use of the compound in Suzuki coupling reactions leading to high yields of biaryl products. |

| Study 2 | Material Properties | Investigated the incorporation of boron compounds into polymer matrices, showing enhanced conductivity and thermal stability. |

| Study 3 | Medicinal Applications | Evaluated the cytotoxic effects of boron-containing compounds on cancer cell lines, revealing selective toxicity towards tumor cells. |

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the organoboron compound. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Yields in Suzuki Couplings

Biological Activity

2-(4-(Ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C15H23BO4

- Molecular Weight : 278.15 g/mol

- CAS Number : 959972-40-8

The primary mechanism of action for dioxaborolane compounds involves their ability to form reversible covalent bonds with biological nucleophiles. This property is particularly relevant in the context of targeting enzymes and receptors involved in disease processes.

Antitumor Activity

Research indicates that dioxaborolane compounds can exhibit antitumor activity by inhibiting key metabolic pathways in cancer cells. For instance, studies have shown that compounds similar to this compound can disrupt glucose metabolism in tumor cells. This disruption leads to reduced ATP production and increased cell death rates in cancerous tissues .

Enzyme Inhibition

Dioxaborolanes have been identified as inhibitors of certain enzymes critical for tumor growth. For example:

- Inhibition of GLUT Transporters : Studies have demonstrated that these compounds can inhibit glucose transporters (GLUTs), which are essential for the energy metabolism of cancer cells. The inhibition leads to decreased glucose uptake and subsequent energy depletion in tumors .

- Targeting Kinases : Some dioxaborolanes have shown potential as kinase inhibitors, affecting signaling pathways that promote cell proliferation .

Study 1: Anticancer Effects

A study published in Cell Chemical Biology highlighted the effectiveness of a related dioxaborolane compound in reducing tumor size in animal models. The compound was administered at varying doses, showing a dose-dependent relationship with tumor suppression .

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

Study 2: Safety and Toxicology

Another study assessed the safety profile of this class of compounds. The results indicated minimal off-target effects and acceptable toxicity levels at therapeutic doses. No significant adverse effects were observed in hematological parameters or organ function tests after prolonged exposure .

| Parameter | Control Group | Treatment Group (200 mg/kg) |

|---|---|---|

| Hematocrit (%) | 44.62 | 42.6 |

| Erythrocyte Count (x10^6) | 5.0 | 5.1 |

| Hemoglobin (g/dL) | 15.0 | 14.8 |

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single-crystal analysis (e.g., using Cu-Kα radiation, R factor <0.05) resolves bond lengths, angles, and stereochemistry. For example, crystallographic data for analogous dioxaborolanes show B-O bond lengths of ~1.36–1.39 Å and tetrahedral boron coordination . Pair with NMR (¹¹B, ³¹P) and FT-IR (B-O stretch at ~1350–1370 cm⁻¹) for cross-validation.

Q. What spectroscopic techniques are critical for characterizing its purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxymethoxy and aromatic protons (e.g., δ 6.8–7.2 ppm for aryl groups).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .

- HPLC-MS : Monitor for byproducts (e.g., deboronation products).

- ATR-FTIR : Validate functional groups (e.g., C-O-C stretches at ~1200 cm⁻¹) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive reactions.

- Wear PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.

- Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized using this boronate ester?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with varying bases (e.g., K₂CO₃ vs. Cs₂CO₃).

- Solvent Optimization : Compare THF (polar aprotic) vs. DME (higher boiling point).

- Mole Ratio : Use 1.2–1.5 equivalents of boronate ester to aryl halide.

- Reaction Monitoring : Track conversion via TLC (UV-active spots) or in situ ¹¹B NMR .

Q. How to resolve contradictions in catalytic activity data across studies?

Methodological Answer:

Q. What strategies enhance regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Introduce bulky substituents on the aryl partner to direct coupling.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl halide improve oxidative addition.

- Ligand Design : Use BrettPhos or SPhos ligands to stabilize Pd intermediates .

Q. How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-Dependent Studies : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via:

- HPLC : Quantify intact compound over time.

- ¹¹B NMR : Detect boric acid (δ 10–15 ppm) as a hydrolysis marker.

Key Considerations

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., XRD + NMR).

- Advanced Design : Use fractional factorial experiments to isolate variables (e.g., catalyst/base interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.